Dehydrosenecionine
Description
Dehydrosenecionine is a dehydro-pyrrolizidine alkaloid (PA) derived from its parent compound, senecionine, through metabolic activation. It belongs to a class of hepatotoxic and genotoxic compounds characterized by a pyrrolizidine skeleton with unsaturated necine bases. This compound is a reactive pyrrolic metabolite formed via cytochrome P450-mediated dehydrogenation of senecionine in hepatic tissues . This metabolite is central to PA-induced toxicity, as it covalently binds to cellular macromolecules, including DNA and proteins, leading to cross-linking, oxidative stress, and apoptosis .
Key structural features include a macrocyclic diester configuration, which enhances its reactivity and toxicity compared to non-macrocyclic PAs . Computational studies (MNDO calculations) reveal localized negative charges at the 7- and 9-ester groups (-0.328 and -0.341, respectively), facilitating nucleophilic interactions with biological targets .
Propriétés
Numéro CAS |
28379-63-7 |
|---|---|
Formule moléculaire |
C18H23NO5 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(1R,4Z,6R,7R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-diene-3,8-dione |
InChI |
InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,7,11,14,22H,6,8-10H2,1-3H3/b12-4-/t11-,14-,18-/m1/s1 |
Clé InChI |
UFHUKMOBKQSATC-LVXQNXKVSA-N |
SMILES isomérique |
C/C=C\1/C[C@H]([C@@](C(=O)OCC2=C3[C@@H](CCN3C=C2)OC1=O)(C)O)C |
SMILES canonique |
CC=C1CC(C(C(=O)OCC2=C3C(CCN3C=C2)OC1=O)(C)O)C |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dehydrosenecionine typically involves the dehydrogenation of senecionine. This process can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity. the extraction from natural sources, such as plants in the Senecio genus, is a primary method. This involves harvesting the plants, followed by extraction and purification processes to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dehydrosenecionine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced to form less toxic derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyrrolizidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used in hydrogenation reactions.
Major Products Formed: The major products formed from these reactions include various dehydropyrrolizidine alkaloids and their derivatives, which are often studied for their toxicological properties .
Applications De Recherche Scientifique
Dehydrosenecionine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its effects on cellular processes and DNA damage.
Medicine: Studied for its toxicological effects and potential therapeutic applications in controlled doses.
Industry: Limited use due to its toxicity, but it serves as a reference compound in the development of safety guidelines for handling pyrrolizidine alkaloids
Mécanisme D'action
Dehydrosenecionine exerts its effects primarily through the formation of DNA-protein cross-links. This process involves the activation of the compound to a reactive metabolite, which then interacts with cellular DNA and proteins, leading to cellular damage and toxicity . The molecular targets include liver cells, where it induces hepatotoxicity, and various enzymes involved in DNA repair .
Comparaison Avec Des Composés Similaires
Mechanistic Insights:
Macrocyclic vs. Non-Macrocyclic PAs: Macrocyclic diesters (e.g., this compound, dehydromonocrotaline) exhibit higher cross-linking potency due to enhanced electrophilicity and stable adduct formation . Non-macrocyclic analogs (e.g., dehydroretrorsine) show reduced activity due to steric hindrance and lower charge localization .
Phototoxicity: All dehydro-PAs induce UVA-dependent lipid peroxidation, but this compound and dehydromonocrotaline produce ROS at rates 2–3× higher than non-macrocyclic analogs .
Protein Targeting : this compound uniquely modifies TSP1 at serine-24 (S24) and glutamate-23 (E23), impairing endothelial cell function and promoting hepatic sinusoidal obstruction syndrome (HSOS) .
Comparative Genotoxicity
In vitro studies using Mardin-Darby bovine kidney (MDBK) cells demonstrate that this compound induces protease-sensitive DNA-protein cross-links at 50–300 µM, comparable to dehydromonocrotaline and dehydroriddelliine . In contrast, dehydroretronecine (a simple necine pyrrole) shows minimal cross-linking activity, highlighting the necessity of esterified side chains for genotoxicity .
Research Findings and Implications
- Toxicity Hierarchy: this compound > dehydromonocrotaline > dehydroriddelliine > dehydroretrorsine > dehydroheliotrine (based on ROS and cross-linking data) .
- Regulatory Considerations: Macrocyclic dehydro-PAs warrant stricter regulatory control due to their high cross-linking potency and association with carcinogenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
